molecular formula C11H15N3O2 B1627192 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924872-01-5

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1627192
CAS No.: 924872-01-5
M. Wt: 221.26 g/mol
InChI Key: ZSUDXFSROAJWIJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound with the molecular weight of 221.26 . Its IUPAC name is 2-(4-methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the retrieved data .

Scientific Research Applications

Corrosion Inhibition

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid and related piperidine derivatives demonstrate potential as corrosion inhibitors for metals such as iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and corrosion inhibition properties, showing that these compounds can effectively bind to metal surfaces and protect against corrosion (Kaya et al., 2016).

Anti-angiogenic and DNA Cleavage Properties

Piperidine derivatives, including those related to this compound, have shown significant anti-angiogenic and DNA cleavage activities. These properties are particularly relevant in the context of cancer research, as these compounds can inhibit the formation of blood vessels in tumors and interact with DNA (Kambappa et al., 2017).

Use in Synthesis of Heterocyclic Compounds

These compounds are useful in synthesizing a variety of heterocyclic compounds with potential biological activities. They serve as building blocks in chemical reactions leading to compounds with antimicrobial, anticancer, and other pharmacological properties (Bassyouni & Fathalla, 2013).

Optoelectronic and NLO Applications

Derivatives of pyrimidine, including those related to this compound, have been studied for their nonlinear optical (NLO) properties. These studies are significant for their potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Agricultural Applications

In agriculture, this compound has been investigated as a growth retardant for ornamental plants. It showed an inhibiting effect on the growth of certain plant species, demonstrating its potential use in managing plant growth in horticulture (Vostrikova et al., 2020).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety and hazard information was not found in the retrieved data .

Mechanism of Action

Mode of Action

The compound likely exerts its effects through interactions with its target These interactions can involve binding, inhibition, or modulation. For instance, it might act as an agonist or antagonist, affecting downstream signaling pathways .

Biochemical Pathways

The downstream effects of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid depend on the pathways it influencesConsidering its piperidine structure, it may impact neurotransmitter systems, cell signaling, or metabolic pathways .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, interactions with other medications may affect its pharmacokinetics or therapeutic outcomes.

Researchers continue to explore its therapeutic potential, and future studies may reveal more about its precise targets and effects . 🌟

Properties

IUPAC Name

4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUDXFSROAJWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586488
Record name 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924872-01-5
Record name 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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